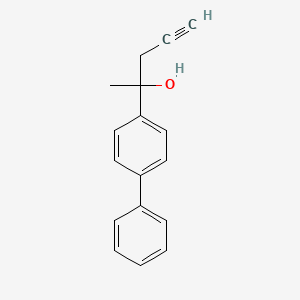
2-(4-Biphenylyl)-4-pentyn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Biphenylyl)-4-pentyn-2-ol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to a pentynol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenylyl)-4-pentyn-2-ol typically involves the coupling of a biphenyl derivative with a pentynol precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a pentynol halide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents can also be incorporated to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(4-Biphenylyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(4-Biphenylyl)-4-pentyn-2-one.
Reduction: Formation of 2-(4-Biphenylyl)-4-penten-2-ol or 2-(4-Biphenylyl)-4-pentanol.
Substitution: Formation of 2-(4-Biphenylyl)-4-pentyn-2-chloride or 2-(4-Biphenylyl)-4-pentyn-2-amine.
科学研究应用
2-(4-Biphenylyl)-4-pentyn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 2-(4-Biphenylyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may interact with cellular pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-(4-Biphenylyl)propionic acid: Known for its anti-inflammatory properties.
1-(4-Biphenylyl)-2-phenylethylamine: Investigated for its antispasmodic and cardiovascular effects.
Uniqueness
2-(4-Biphenylyl)-4-pentyn-2-ol is unique due to the presence of both a biphenyl group and a pentynol moiety, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
属性
分子式 |
C17H16O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-(4-phenylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C17H16O/c1-3-13-17(2,18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h1,4-12,18H,13H2,2H3 |
InChI 键 |
SIBIMQJSUXPRTN-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#C)(C1=CC=C(C=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)

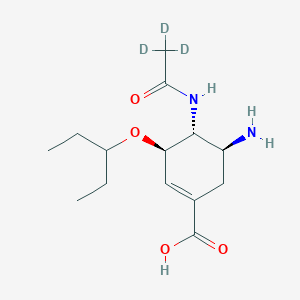
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
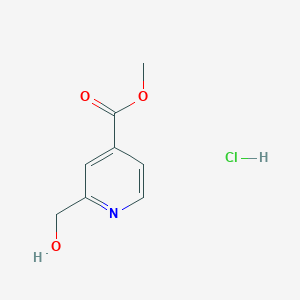
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
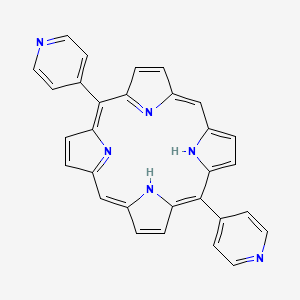
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
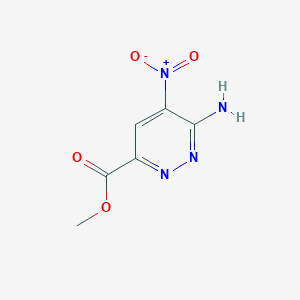
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
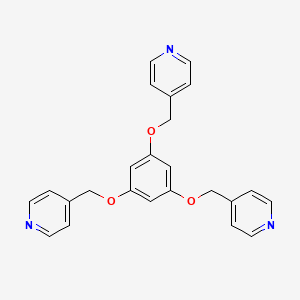
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
